molecular formula C14H18N2O2 B2960008 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol CAS No. 885951-32-6

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol

Cat. No. B2960008
M. Wt: 246.31
InChI Key: WWAUZVWCKFWJIE-UHFFFAOYSA-N
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Description

“4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol” is a chemical compound with the molecular formula C14H18N2O2 . It contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecule contains a total of 36 atoms, including 18 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It has a complex structure with multiple bonds, aromatic bonds, and several functional groups .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.3 . It contains several functional groups, including a secondary amide, a secondary amine, and an ether .

Scientific Research Applications

Anticancer Activity

One notable application of quinolin-2-ol derivatives, such as 4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol, is in the field of anticancer research. For instance, derivatives like 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-ones have been synthesized and evaluated for their anticancer activity. Among these compounds, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one exhibited highly selective and potent inhibitory activity against specific cancer cell lines, identifying it as a promising lead compound for further optimization (Chien‐Ting Chen et al., 2011).

Antimicrobial Activity

Quinolin-2-ol derivatives have also shown potential as antimicrobial agents. A study on certain novel quinoxalines, including 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines, revealed antimicrobial activity against a range of microbes. This indicates the potential utility of these compounds in developing new antimicrobial therapies (Hanan M. Refaat et al., 2004).

GABA Receptor Modulation

Another research avenue explores the interaction of quinolin-2-ol derivatives with GABA receptors. Specifically, compounds like 9-amino-2-cyclobutyl-5-(6-methoxy-2-methylpyridin-3-yl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been identified as positive allosteric modulators of γ-aminobutyric acid (GABA)(A) receptors containing the α(2) subunit. These compounds represent a new class of potential radiotracers for imaging the benzodiazepine site of GABA(A) receptors with positron emission tomography (PET), highlighting their importance in neurological research (Matthew D. Moran et al., 2012).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of quinolin-2-ol derivatives reveal diverse biological activities. For example, compounds like 1-(2-methyl-4-methoxyphenyl)-4-[(3-hydroxypropyl)amino]-6-methyl-2,3-dihydropyrrolo[3,2-c]quinoline have been identified as inhibitors of gastric H+/K+ ATPase with potential applications in treating gastric disorders. Such studies underscore the therapeutic potential of quinolin-2-ol derivatives in various medical fields (H. Cheon et al., 2001).

Future Directions

Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols, exploring their biological and pharmaceutical activities, and investigating their environmental impact .

properties

IUPAC Name

4-[(3-methoxypropylamino)methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-8-4-7-15-10-11-9-14(17)16-13-6-3-2-5-12(11)13/h2-3,5-6,9,15H,4,7-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAUZVWCKFWJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol

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